

In-Depth Technical Guide: Sodium Cyanoacetate (CAS 1071-36-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium cyanoacetate*

Cat. No.: *B094801*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanoacetate, identified by the CAS number 1071-36-9, is the sodium salt of cyanoacetic acid. It is a versatile organic compound widely utilized as a reagent in organic synthesis. Its chemical structure features a nitrile group and a carboxylate, making the adjacent methylene protons acidic and thus rendering it a valuable precursor for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physicochemical properties, key experimental protocols, and potential biological activities of **sodium cyanoacetate**, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **sodium cyanoacetate** is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **Sodium Cyanoacetate**

Property	Value	Source
CAS Number	1071-36-9	[1]
Molecular Formula	C ₃ H ₂ NNaO ₂	[1]
Molecular Weight	107.04 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	Decomposes at elevated temperatures (>140 °C)	[3]
Solubility in Water	Miscible	[4]

Table 2: Spectroscopic Data for **Sodium Cyanoacetate**

Spectrum Type	Key Peaks / Chemical Shifts	Source
Infrared (IR)	The complete vibrational spectra of sodium cyanoacetate have been recorded and analyzed, with assignments for all fundamental vibrations.	[5]
¹ H NMR	Data available, though specific shifts can vary with solvent.	[6]
¹³ C NMR	Data available, though specific shifts can vary with solvent.	[6]

Experimental Protocols

Sodium cyanoacetate is a key reagent in several important organic reactions. Detailed methodologies for two key applications are provided below.

Knoevenagel Condensation: Synthesis of 2-Cyanocinnamic Acid

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. The Doebner modification of this reaction is particularly relevant as it often employs cyanoacetic acid or its salts.^[7] The following protocol is a representative procedure for the condensation of benzaldehyde with **sodium cyanoacetate** to form 2-cyanocinnamic acid.

Materials:

- **Sodium cyanoacetate** (1.0 eq)
- Benzaldehyde (1.0 eq)
- Pyridine (solvent)
- Piperidine (catalyst, ~0.1 eq)^[8]
- Hydrochloric acid (for acidification)
- Water
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **sodium cyanoacetate** in pyridine.
- Add benzaldehyde to the solution, followed by a catalytic amount of piperidine.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Acidify the reaction mixture with hydrochloric acid until a precipitate forms.

- Collect the solid product by filtration and wash with cold water.
- Recrystallize the crude product from ethanol to obtain pure 2-cyanocinnamic acid.

Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 1: Workflow for the Knoevenagel Condensation.

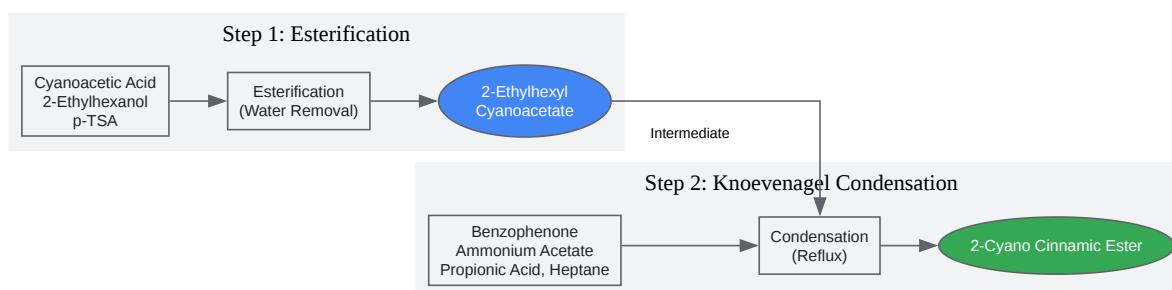
Synthesis of Substituted 2-Cyano Cinnamic Esters

This protocol is adapted from a patented process for the manufacture of substituted 2-cyano cinnamic esters, which are valuable as UV absorbers.[9][10]

Materials:

- Cyanoacetic acid (1.0 eq)
- 2-Ethylhexanol (1.1 eq)
- p-Toluenesulfonic acid (catalyst)
- Benzophenone (1.25 eq)
- Ammonium acetate (catalyst)
- Propionic acid (solvent)
- Heptane (solvent)

Procedure:


Step 1: Esterification of Cyanoacetic Acid

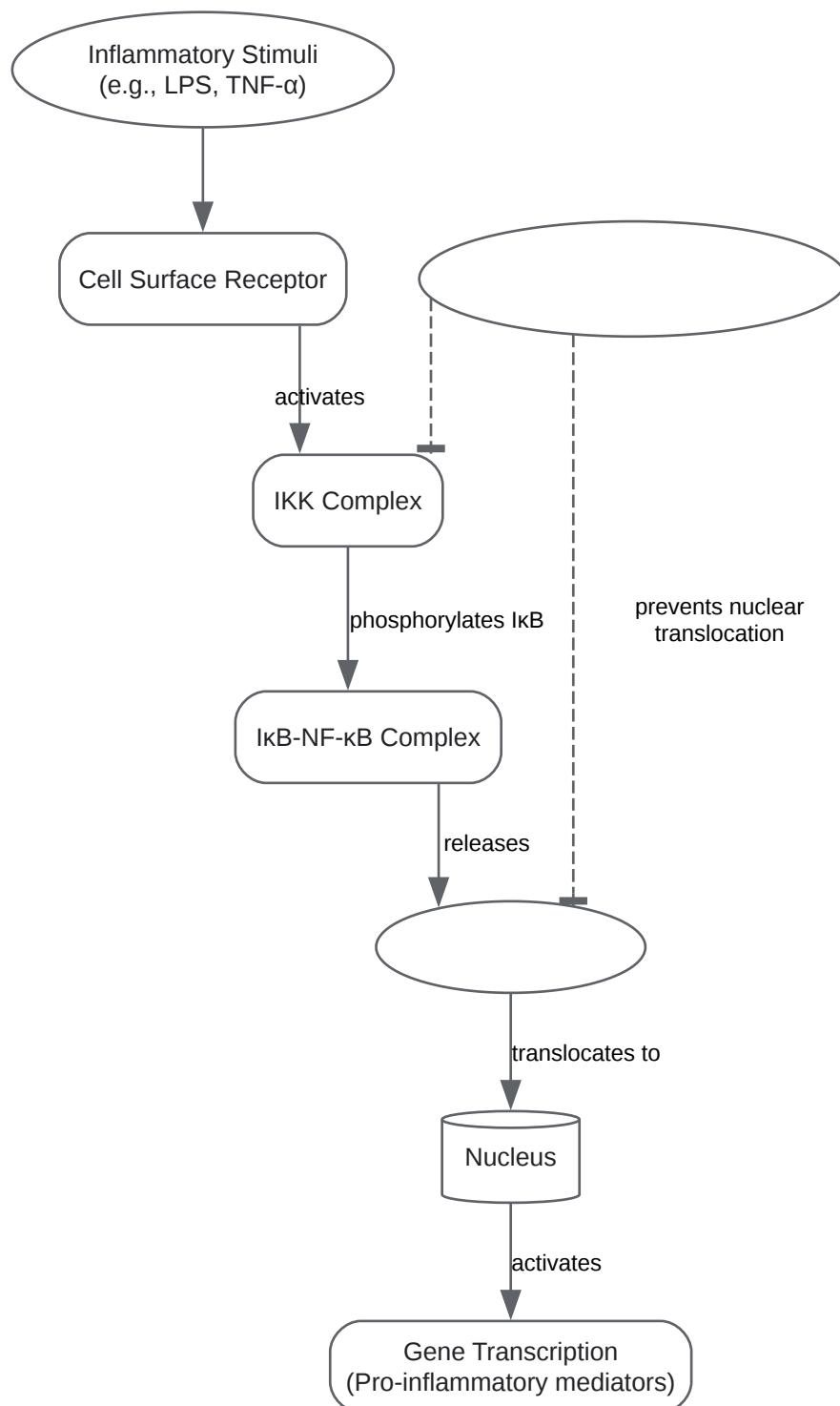
- React an aqueous solution of cyanoacetic acid (70-85 wt.%) with 2-ethylhexanol in the presence of a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture and remove the water formed during the reaction.
- Distill the resulting 2-ethylhexyl cyanoacetate under reduced pressure.

Step 2: Knoevenagel Condensation

- In a reactor, charge the 2-ethylhexyl cyanoacetate, benzophenone, ammonium acetate, propionic acid, and heptane.
- Heat the mixture to reflux under reduced pressure.
- After the reaction is complete, the product, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, can be isolated and purified by distillation.

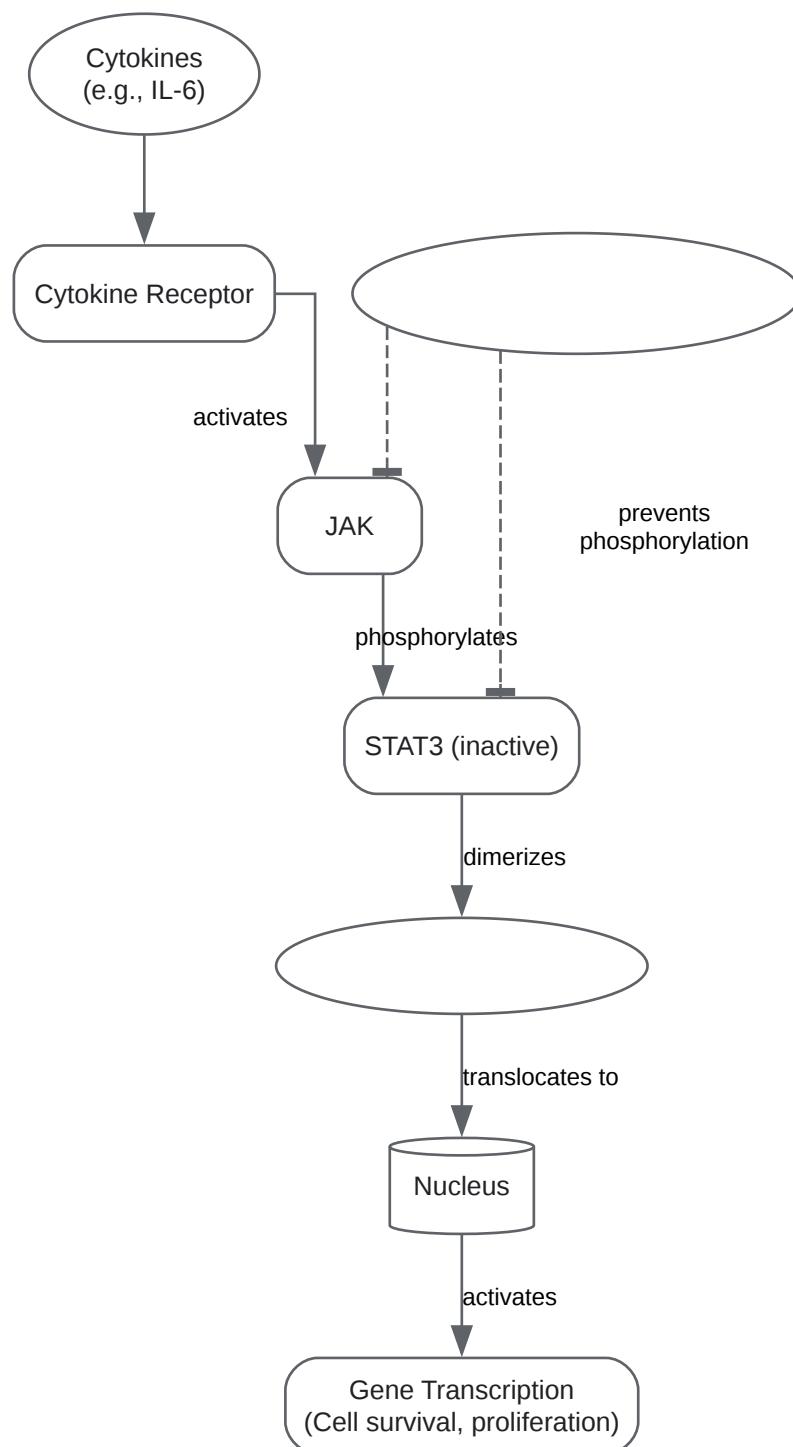
Experimental Workflow:

[Click to download full resolution via product page](#)


Figure 2: Two-step synthesis of a 2-cyano cinnamic ester.

Potential Biological Activity and Signaling Pathways

While **sodium cyanoacetate** itself has not been extensively studied for its biological activities, related compounds have shown anti-inflammatory properties.[11] It is hypothesized that such effects could be mediated through the modulation of key inflammatory signaling pathways. The following diagrams illustrate the canonical NF-κB and STAT3 signaling pathways, which are central to the inflammatory response and are potential, though unconfirmed, targets for compounds with anti-inflammatory activity.


Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[12][13] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

[Click to download full resolution via product page](#)**Figure 3:** Hypothetical inhibition of the NF-κB pathway.

Hypothetical Modulation of the STAT3 Signaling Pathway

The STAT3 pathway is involved in cytokine signaling and has been implicated in chronic inflammation and cancer.[14][15]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium cyanoacetate | C3H2NNaO2 | CID 2724528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SODIUM CYANOACETATE | 1071-36-9 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. sodium cyanoacetate | CAS#:1071-36-9 | Chemsoc [chemsoc.com]
- 5. The Vibrational Spectra of Cyanoacetic Acid and Sodium Cyanoacetate [opg.optica.org]
- 6. SODIUM CYANOACETATE(1071-36-9) 1H NMR [m.chemicalbook.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 10. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 11. Constitutive activation of Stat3 signaling pathway in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Constitutive activation of Stat3 signaling abrogates apoptosis in squamous cell carcinogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: Sodium Cyanoacetate (CAS 1071-36-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094801#sodium-cyanoacetate-cas-number-1071-36-9-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com